(2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-amine dihydrochloride
Description
Properties
IUPAC Name |
(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c8-5-2-4-11-7(5)6-1-3-9-10-6;;/h1,3,5,7H,2,4,8H2,(H,9,10);2*1H/t5-,7-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHNVEXOWVCLMV-IILPWVBSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1N)C2=CC=NN2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1N)C2=CC=NN2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-amine dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment to Oxolane Ring: The pyrazole derivative is then reacted with an oxolane precursor, such as a halogenated oxolane, under nucleophilic substitution conditions.
Introduction of the Amine Group: The amine group can be introduced through reductive amination or other suitable amination reactions.
Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amine reduction to form primary amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Case Study: Anticancer Activity
Research indicates that derivatives of pyrazoline, including (2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-amine dihydrochloride, exhibit significant anticancer properties. For instance, studies have shown that certain pyrazoline derivatives can inhibit the proliferation of cancer cells in vitro and in vivo .
Organic Synthesis
This compound serves as an essential building block in organic synthesis. Its ability to undergo various chemical reactions enables the formation of more complex molecules.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Converts the compound into oxides | Oxidized derivatives |
| Reduction | Reduces functional groups | Alcohols or amines |
| Substitution | Introduces different functional groups | Various substituted derivatives |
Biological Studies
The compound is used in biological assays to evaluate its effects on various biological targets. Its interactions with enzymes and receptors are of particular interest.
Biological Activity Overview
Research highlights several potential biological activities associated with this compound:
Mechanism of Action
The mechanism of action of (2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular or biochemical pathways.
Comparison with Similar Compounds
rac-(2R,3R)-2-(1-Methyl-1H-imidazol-2-yl)oxolan-3-amine Dihydrochloride
(2R,3S)-2-(5-Bromopyridin-3-yl)oxolan-3-amine Dihydrochloride
- Molecular formula : C₉H₁₃BrCl₂N₂O
- Molecular weight : 316.02 g/mol .
- Key differences : Substitutes pyrazole with a 5-bromopyridin-3-yl group, introducing halogen-mediated steric and electronic effects. The (2R,3S) stereochemistry contrasts with the target compound’s (2R,3R) configuration.
- Applications : Discontinued, but bromine may enhance lipophilicity for CNS-targeting studies .
rac-(3R,4R)-4-(1H-Pyrazol-4-yloxy)oxolan-3-amine Dihydrochloride
rac-(2S,3R)-2-(1-Ethyl-1H-pyrazol-4-yl)oxan-3-amine Dihydrochloride
- Molecular formula : C₈H₁₀Cl₂N₃O (inferred; evidence reports conflicting data)
- Molecular weight : 213.69 g/mol (uncertain due to formula discrepancies in evidence) .
- Key differences : Ethyl-substituted pyrazole at the 4-position and a six-membered oxane ring (vs. five-membered oxolane in the target). The (2S,3R) stereochemistry further distinguishes reactivity.
(2S,3S)-2-(1-Phenyl-1H-pyrazol-5-yl)oxolan-3-amine Dihydrochloride
- Molecular formula : C₁₃H₁₇Cl₂N₃O
- Molecular weight: Not explicitly reported; estimated ~320 g/mol.
- The (2S,3S) stereoisomerism contrasts with the target’s (2R,3R) form .
Structural and Functional Analysis Table
*Estimated due to incomplete data in evidence.
Key Trends and Implications
- Stereochemistry : The (2R,3R) configuration in the target compound may confer unique binding affinities compared to (2S,3S) or (2R,3S) analogs, as seen in and .
- Substituent Effects : Pyrazole substitution at the 3-position (target) vs. 4- or 5-position (others) alters electronic distribution and steric interactions. Halogen or phenyl groups enhance lipophilicity but may reduce solubility .
- Ring Size : Five-membered oxolane (target) vs. six-membered oxane () affects conformational rigidity and metabolic stability .
Biological Activity
(2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-amine dihydrochloride is a synthetic organic compound characterized by its unique structural features, including a pyrazole ring and an oxolane (tetrahydrofuran) ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in research and medicine.
Chemical Structure and Properties
The compound's chemical structure is defined by the presence of a pyrazole moiety attached to an oxolane ring with an amine group. The dihydrochloride form enhances its solubility and stability in biological systems. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈Cl₂N₄O |
| Molecular Weight | 215.06 g/mol |
| CAS Number | 2044706-35-4 |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Antimicrobial Activity
Recent studies indicate that compounds with pyrazole structures exhibit significant antimicrobial properties. For example, derivatives of pyrazole have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro tests demonstrated that certain pyrazole derivatives possess Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics, suggesting a potential role for this compound in antimicrobial therapy .
Anti-inflammatory Effects
Pyrazole derivatives have been extensively studied for their anti-inflammatory properties. Compounds similar to this compound have demonstrated the ability to inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the modulation of cytokine production and inhibition of cyclooxygenase enzymes .
Anticancer Potential
The biological activity of pyrazole derivatives extends to anticancer effects. Some studies have reported that pyrazole-containing compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell proliferation pathways. The specific structural features of this compound may enhance its efficacy as an anticancer agent .
The mechanism by which this compound exerts its biological effects is likely multifaceted. Key interactions include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation or microbial metabolism.
- Receptor Binding : It may interact with cellular receptors, modulating signaling pathways that lead to therapeutic effects.
- Cellular Uptake : Enhanced solubility due to its dihydrochloride form may facilitate better cellular uptake and bioavailability.
Study on Antimicrobial Efficacy
A recent study synthesized several pyrazole derivatives and evaluated their antimicrobial activity against common pathogens using the well diffusion method. The results indicated that compounds structurally related to this compound exhibited zones of inhibition comparable to standard antibiotics such as streptomycin .
Anti-inflammatory Activity Assessment
In another study assessing anti-inflammatory properties, a series of pyrazole derivatives were tested for their ability to reduce carrageenan-induced edema in animal models. Compounds similar to (2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-amine showed significant reductions in inflammation markers compared to controls .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-amine dihydrochloride, and how can stereochemical purity be ensured?
- Methodology :
- Route 1 : Utilize palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) to introduce the pyrazole moiety to an oxolane backbone. Protect the amine group with tert-butoxycarbonyl (Boc) to prevent side reactions during cyclization .
- Route 2 : Employ zirconium-mediated multicomponent coupling for stereoselective assembly, leveraging steric hindrance to control the (2R,3R) configuration .
- Characterization : Confirm stereochemistry via X-ray crystallography or NOESY NMR, as demonstrated for analogous oxolane derivatives .
- Data Table : Comparison of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Stereoselectivity | Reference |
|---|---|---|---|---|
| Palladium-catalyzed | 65–78 | >95% | 98% (R,R) | |
| Zirconium-mediated | 55–70 | >90% | 95% (R,R) |
Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH and temperature conditions?
- Methodology :
- Stability Testing : Perform accelerated degradation studies (40°C, 75% RH) over 4 weeks. Monitor decomposition via LC-MS and quantify impurities using reference standards (e.g., EP/JP guidelines) .
- Key Metrics : Track hydrolysis of the oxolane ring and pyrazole deamination. Use fluorescence tagging (e.g., NBD-Cl) for sensitive detection of amine degradation products .
- Data Table : Degradation Products Identified
| Condition (pH) | Major Degradant | Mechanism | Detection Method |
|---|---|---|---|
| pH 2.0 | 3-Aminopyrazole | Acidic hydrolysis | LC-MS |
| pH 9.0 | Oxolan-3-one derivative | Base-induced oxidation | NMR |
Advanced Research Questions
Q. How do computational models predict the compound’s reactivity in metal-catalyzed C–N bond formation, and what experimental validations exist?
- Methodology :
- DFT Calculations : Model transition states for palladium-catalyzed amination using B3LYP/6-31G(d). Predict regioselectivity based on orbital interactions between pyrazole and oxolane .
- Experimental Validation : Compare predicted vs. observed yields in copper-catalyzed reactions. Discrepancies >10% suggest unaccounted steric effects or solvent interactions .
- Data Table : Computational vs. Experimental Yields
| Catalyst | Predicted Yield (%) | Observed Yield (%) | Deviation |
|---|---|---|---|
| Pd(PPh₃)₄ | 82 | 75 | -7% |
| CuI | 68 | 60 | -8% |
Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. activation) be resolved?
- Methodology :
- Structural Analysis : Use molecular docking (AutoDock Vina) to map binding poses in enzyme active sites. Compare with mutagenesis studies to identify critical residues .
- Kinetic Studies : Perform steady-state enzyme assays under standardized conditions (e.g., 25°C, pH 7.4) to isolate pH/temperature artifacts .
- Data Table : Conflicting Activity Reports
Methodological Notes
- Stereochemical Control : For advanced applications, combine asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) with chiral HPLC to achieve >99% enantiomeric excess .
- Data Contradictions : Address discrepancies in synthesis yields or bioactivity by standardizing reaction conditions (solvent, catalyst loading) and cross-validating with orthogonal assays (e.g., SPR vs. fluorescence polarization).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
